1,4-ビス(トリエトキシシリル)ベンゼン

概要

説明

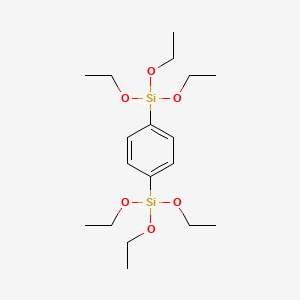

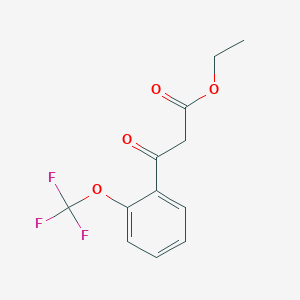

1,4-Bis(triethoxysilyl)benzene (BTEB) is a silicon-based nucleophile that is reactive in Pd-catalyzed cross-coupling reactions . It is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) .

Synthesis Analysis

BTEB is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) . The synthetic route involves the acid-catalyzed exo-templating of a bis-silylated organosilica precursor followed by alkali-catalyzed pseudomorphic transformation endo-templating to generate materials with ordered arrangements on the macro-, meso-, and molecular levels .

Molecular Structure Analysis

The molecular structure of BTEB combines an ordered macro- and mesoporous structure with a crystal-like orientation of the precursor molecules in the pore walls .

Chemical Reactions Analysis

BTEB is shown to be reactive in Pd-catalyzed cross-coupling reactions . It is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) .

Physical And Chemical Properties Analysis

BTEB is a clear colorless liquid . It has a refractive index of 1.456 , a boiling point of 130-133 °C/0.5 mmHg

科学的研究の応用

架橋ポリシルセスキオキサンの前駆体

BTEBは架橋ポリシルセスキオキサンの前駆体です . これは、ゾルゲルプロセスから得られる無機有機ハイブリッド材料の一種であるこれらの材料の合成に使用されます . これらの材料は、光学、生物学、電気化学などのさまざまな分野で用途があります .

加水分解挙動の研究

BTEBの加水分解挙動は、高分解能29Si核磁気共鳴(29Si NMR)分光法を用いて調査されています . この研究は、酸性条件下でのオルガノトリアルコキシシランの加水分解挙動に関する貴重な洞察を提供します .

周期性メソポーラスオルガノシリカ(PMO)の合成

BTEBは、さまざまな周期性メソポーラスオルガノシリカ(PMO)の合成における前駆体として広く使用されています . PMOは、規則的で繰り返し構造を持ち、有機成分と無機成分の両方を含む材料の一種です .

Pd触媒クロスカップリング反応

BTEBは、Pd触媒クロスカップリング反応で反応性があることが示されているシリコンベースの求核剤です . これは、有機合成の分野で貴重な試薬となっています .

高表面積材料

BTEBから調製できる、剛直な有機スペーサーを有する架橋ポリシルセスキオキサンは、非常に高い表面積のために特に注目されています . これらの材料は、ビフェニレン架橋ポリシルセスキオキサンでは1,150m²/gまで、フェニレン架橋ポリシルセスキオキサンでは960m²/gまでの表面積を持つことができます .

細菌セルロース膜の改変

BTEBは、細菌セルロース膜の改変に使用されています . 細菌セルロースは、非細胞毒性、非遺伝毒性、非アレルギー性、および高度に生体適合性の材料であり、生体医療用途を含む幅広いハイテク分野における材料として大きな可能性を秘めています .

作用機序

Target of Action

1,4-Bis(triethoxysilyl)benzene (BTEB) is a silicon-based nucleophile . Its primary targets are the reactants in Pd-catalyzed cross-coupling reactions . These reactions are fundamental in organic synthesis, and BTEB plays a crucial role in facilitating these reactions.

Mode of Action

BTEB interacts with its targets through nucleophilic attack, a common mechanism in organic chemistry . In Pd-catalyzed cross-coupling reactions, BTEB acts as a nucleophile, donating an electron pair to form a new bond with the electrophilic carbon .

Biochemical Pathways

BTEB is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) . PMOs are a class of materials that have found applications in various fields, including catalysis, adsorption, and drug delivery. The formation of PMOs involves the self-assembly of BTEB and other organosilica precursors around a template, followed by the removal of the template to leave behind a porous structure .

Result of Action

The primary result of BTEB’s action is the formation of PMOs . These materials have unique properties, such as high surface areas, tunable pore sizes, and the ability to incorporate a variety of functional groups, which make them useful in a wide range of applications .

Action Environment

The action of BTEB is influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the triethoxysilyl groups . Therefore, reactions involving BTEB are typically carried out under anhydrous conditions . Additionally, the reaction temperature can affect the rate of the cross-coupling reactions in which BTEB participates .

生化学分析

Biochemical Properties

1,4-Bis(triethoxysilyl)benzene plays a significant role in biochemical reactions, particularly in the synthesis of mesoporous materials. It interacts with enzymes and proteins involved in the hydrolysis and polycondensation processes. The compound’s triethoxysilyl groups undergo hydrolysis, forming silanol groups that further condense to create a stable siloxane network. This interaction is crucial for the formation of periodic mesoporous organosilicas .

Cellular Effects

1,4-Bis(triethoxysilyl)benzene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable siloxane networks can affect cell adhesion and proliferation. Additionally, its incorporation into cellular structures can modulate the expression of genes related to cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of 1,4-Bis(triethoxysilyl)benzene involves its hydrolysis and subsequent polycondensation. The compound’s triethoxysilyl groups hydrolyze to form silanol groups, which then condense to create siloxane bonds. This process is facilitated by the presence of water and acidic or basic catalysts. The resulting siloxane network provides structural stability and functionality to the synthesized materials .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Bis(triethoxysilyl)benzene change over time due to its hydrolysis and condensation reactions. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and the presence of catalysts. Long-term studies have shown that the siloxane networks formed by this compound remain stable, maintaining their structural integrity and functionality over extended periods .

Dosage Effects in Animal Models

The effects of 1,4-Bis(triethoxysilyl)benzene vary with different dosages in animal models. At low doses, the compound promotes the formation of stable siloxane networks without causing significant toxicity. At high doses, it can induce adverse effects such as inflammation and tissue damage. These threshold effects highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential risks .

Metabolic Pathways

1,4-Bis(triethoxysilyl)benzene is involved in metabolic pathways related to the hydrolysis and polycondensation of silanol groups. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of stable siloxane networks. These metabolic pathways are essential for the synthesis of periodic mesoporous organosilicas and other advanced materials .

Transport and Distribution

Within cells and tissues, 1,4-Bis(triethoxysilyl)benzene is transported and distributed through interactions with transporters and binding proteins. The compound’s triethoxysilyl groups enable it to bind to specific cellular components, facilitating its localization and accumulation in targeted areas. This targeted distribution is crucial for the effective synthesis of mesoporous materials .

Subcellular Localization

1,4-Bis(triethoxysilyl)benzene exhibits specific subcellular localization patterns, primarily within the cytoplasm and cellular membranes. The compound’s triethoxysilyl groups allow it to interact with various cellular compartments, directing it to specific organelles. These interactions can influence the compound’s activity and function, enhancing its role in the synthesis of advanced materials .

特性

IUPAC Name |

triethoxy-(4-triethoxysilylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-13-15-18(16-14-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJNCOSWWOMZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(C=C1)[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

158530-97-3 | |

| Record name | 1,4-Bis(triethoxysilyl)benzene homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158530-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10467564 | |

| Record name | 1,4-Bis(triethoxysilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2615-18-1 | |

| Record name | 1,4-Bis(triethoxysilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(triethoxysilyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)

![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)

![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)